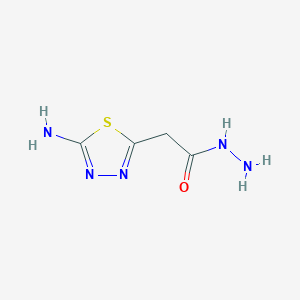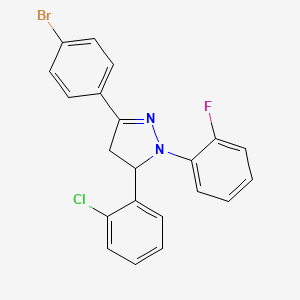![molecular formula C24H18Br2ClN3O3 B15017486 2-chloro-N-{(1E)-3-[(2E)-2-(3,5-dibromo-2-methoxybenzylidene)hydrazinyl]-3-oxo-1-phenylprop-1-en-2-yl}benzamide](/img/structure/B15017486.png)
2-chloro-N-{(1E)-3-[(2E)-2-(3,5-dibromo-2-methoxybenzylidene)hydrazinyl]-3-oxo-1-phenylprop-1-en-2-yl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N-[(1E)-1-{N’-[(E)-(3,5-dibromo-2-methoxyphenyl)methylidene]hydrazinecarbonyl}-2-phenyleth-1-en-1-yl]benzamide is a complex organic compound characterized by its unique structure, which includes chloro, dibromo, methoxy, and hydrazinecarbonyl functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[(1E)-1-{N’-[(E)-(3,5-dibromo-2-methoxyphenyl)methylidene]hydrazinecarbonyl}-2-phenyleth-1-en-1-yl]benzamide typically involves multiple steps:
Formation of the hydrazone intermediate: This step involves the reaction of 3,5-dibromo-2-methoxybenzaldehyde with hydrazine to form the corresponding hydrazone.
Condensation reaction: The hydrazone intermediate is then reacted with 2-chloro-N-(2-phenyleth-1-en-1-yl)benzamide under acidic or basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time, as well as using catalysts to enhance the reaction rate.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-N-[(1E)-1-{N’-[(E)-(3,5-dibromo-2-methoxyphenyl)methylidene]hydrazinecarbonyl}-2-phenyleth-1-en-1-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The hydrazone moiety can be reduced to form the corresponding hydrazine derivative.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted benzamides.
Applications De Recherche Scientifique
2-Chloro-N-[(1E)-1-{N’-[(E)-(3,5-dibromo-2-methoxyphenyl)methylidene]hydrazinecarbonyl}-2-phenyleth-1-en-1-yl]benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to interact with specific molecular targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Mécanisme D'action
The mechanism of action of 2-chloro-N-[(1E)-1-{N’-[(E)-(3,5-dibromo-2-methoxyphenyl)methylidene]hydrazinecarbonyl}-2-phenyleth-1-en-1-yl]benzamide involves its interaction with molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-N-(2-chloroethyl)ethanamine: A simpler compound with similar chloro and amine functional groups.
2-Chloro-N-(3-{N’-[(1E)-(2-hydroxyphenyl)methylidene]hydrazinecarbonyl}phenyl)benzamide: A structurally related compound with a hydroxyphenyl group instead of a methoxyphenyl group.
Uniqueness
2-Chloro-N-[(1E)-1-{N’-[(E)-(3,5-dibromo-2-methoxyphenyl)methylidene]hydrazinecarbonyl}-2-phenyleth-1-en-1-yl]benzamide is unique due to the presence of multiple functional groups that confer distinct chemical and biological properties. The combination of chloro, dibromo, methoxy, and hydrazinecarbonyl groups makes it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C24H18Br2ClN3O3 |
|---|---|
Poids moléculaire |
591.7 g/mol |
Nom IUPAC |
2-chloro-N-[(E)-3-[(2E)-2-[(3,5-dibromo-2-methoxyphenyl)methylidene]hydrazinyl]-3-oxo-1-phenylprop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C24H18Br2ClN3O3/c1-33-22-16(12-17(25)13-19(22)26)14-28-30-24(32)21(11-15-7-3-2-4-8-15)29-23(31)18-9-5-6-10-20(18)27/h2-14H,1H3,(H,29,31)(H,30,32)/b21-11+,28-14+ |
Clé InChI |
QSXTTZVIMXRBCQ-LALAMYQUSA-N |
SMILES isomérique |
COC1=C(C=C(C=C1Br)Br)/C=N/NC(=O)/C(=C\C2=CC=CC=C2)/NC(=O)C3=CC=CC=C3Cl |
SMILES canonique |
COC1=C(C=C(C=C1Br)Br)C=NNC(=O)C(=CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(4-ethylphenyl)-6-methyl-2H-benzotriazol-5-yl]-2-(morpholin-4-yl)-5-nitrobenzamide](/img/structure/B15017411.png)
![2-bromo-4-chloro-6-[(E)-{[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol](/img/structure/B15017413.png)
![4-[(E)-{2-[hydroxy(diphenyl)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl furan-2-carboxylate](/img/structure/B15017414.png)

![(2E)-1-(2,4-dinitrophenyl)-2-[2-(pentyloxy)benzylidene]hydrazine](/img/structure/B15017423.png)

![N-[(1Z)-3-[(2E)-2-(2-iodobenzylidene)hydrazinyl]-3-oxo-1-(4-propoxyphenyl)prop-1-en-2-yl]benzamide](/img/structure/B15017428.png)
![2-bromo-N-[(4-tert-butylphenyl)methyl]benzamide](/img/structure/B15017441.png)
![2-{[3-cyano-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B15017452.png)
![N-[4-(Diethylamino)-alpha-(veratrylidenecarbazoyl)styryl]benzamide](/img/structure/B15017460.png)
![N-({N'-[(E)-[4-(Benzyloxy)-3-ethoxyphenyl]methylidene]hydrazinecarbonyl}methyl)-N-(4-chlorophenyl)benzenesulfonamide](/img/structure/B15017466.png)
![5-Benzyl-3-(3,4-dimethoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B15017467.png)
![N-[(1Z)-1-(2-hydroxyphenyl)-3-{(2E)-2-[(5-iodofuran-2-yl)methylidene]hydrazinyl}-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B15017468.png)
![O-{3-[(3-methylphenyl)carbamoyl]phenyl} (2,3-dimethylphenyl)carbamothioate](/img/structure/B15017478.png)
